

"structure of 1-Hexyl-2,3-dimethylimidazolium chloride"

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Compound of Interest

Compound Name: 1-Hexyl-2,3-dimethylimidazolium chloride

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An In-Depth Technical Guide to **1-Hexyl-2,3-dimethylimidazolium Chloride**

Abstract

This technical guide provides a comprehensive overview of the ionic liquid **1-Hexyl-2,3-dimethylimidazolium chloride**, often abbreviated as [HDMIM]Cl. As a member of the imidazolium class of ionic liquids, its structure is distinguished by methylation at the C2 position, a feature that imparts significant chemical stability and alters its physicochemical properties compared to the more common 1-alkyl-3-methylimidazolium analogues. This document details the molecular structure, methods of synthesis and purification, key physicochemical properties, and known applications of [HDMIM]Cl. The content is tailored for researchers, chemists, and material scientists, providing both foundational knowledge and practical, field-proven insights into the handling and utilization of this compound.

Molecular Structure and Elucidation

The fundamental characteristics of **1-Hexyl-2,3-dimethylimidazolium chloride** derive directly from its molecular architecture. The compound consists of a 1-Hexyl-2,3-dimethylimidazolium cation and a chloride anion.

- Chemical Formula: $C_{11}H_{21}ClN_2$
- Molecular Weight: 216.75 g/mol

- CAS Number: 455270-59-4[1][2][3]

The cation's structure features a five-membered imidazolium ring, which is aromatic and carries a delocalized positive charge. It is substituted at three positions:

- N1 Position: A hexyl group (C₆H₁₃), which introduces hydrophobicity and influences properties like viscosity and density.
- N3 Position: A methyl group (CH₃).
- C2 Position: A methyl group (CH₃).

The methylation at the C2 carbon is a critical structural feature. In standard 1,3-dialkylimidazolium salts, the proton at the C2 position is acidic and can be abstracted under basic conditions, leading to the formation of a carbene and subsequent degradation pathways. The substitution of this proton with a methyl group in [HDMIM]Cl removes this acidic site, significantly enhancing the compound's stability in the presence of bases and nucleophiles.

Caption: Structure of **1-Hexyl-2,3-dimethylimidazolium chloride**.

Spectroscopic Characterization

While specific published spectra for **1-Hexyl-2,3-dimethylimidazolium chloride** are not readily available, its NMR spectrum can be reliably predicted based on its structure and comparison with its well-documented analogue, 1-Hexyl-3-methylimidazolium chloride ([C₆mim]Cl).[4] The primary distinction is the replacement of the C2-H proton with a methyl group.

Table 1: Comparison of ¹H NMR Data for [C₆mim]Cl and Predicted Data for [HDMIM]Cl.

Functional Group	[C ₆ mim]Cl Chemical Shift (δ , ppm in DMSO-d ₆) [4]	Predicted [HDMIM]Cl Chemical Shift (δ , ppm)	Multiplicity / Integration
C2-H	9.38	Absent	-
C4-H / C5-H	7.84 / 7.77	~7.6-7.8	Doublet / Doublet (2H)
N1-CH ₂ -(CH ₂) ₄ CH ₃	4.18	~4.1-4.2	Triplet (2H)
N3-CH ₃	3.87	~3.8-3.9	Singlet (3H)
C2-CH ₃	Absent	~2.6-2.8	Singlet (3H)
N1-CH ₂ -CH ₂ - (CH ₂) ₃ CH ₃	1.78	~1.7-1.8	Quintet (2H)
Alkyl Chain -(CH ₂) ₃ -	1.21-1.30	~1.2-1.3	Multiplet (6H)

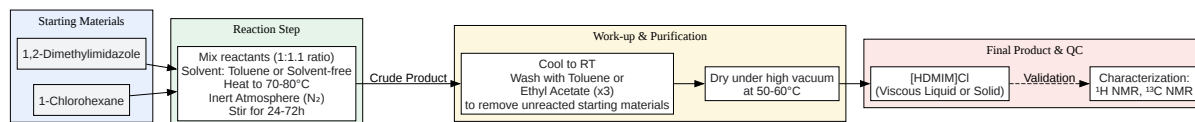
| Alkyl Chain -CH₃ | 0.86 | ~0.8-0.9 | Triplet (3H) |

Causality: The most significant predicted change is the absence of the highly deshielded singlet above 9 ppm, which is characteristic of the acidic C2-H proton in 1,3-disubstituted imidazolium salts.[4][5] This peak's absence is a primary confirmation of successful C2-methylation.

Concurrently, a new singlet corresponding to the C2-methyl protons is expected to appear, likely in the 2.6-2.8 ppm range.

Synthesis and Purification

The synthesis of [HDMIM]Cl is typically achieved via a quaternization reaction, a fundamental process in ionic liquid preparation. The most direct pathway involves the N-alkylation of 1,2-dimethylimidazole with 1-chlorohexane. This method is preferred due to the commercial availability of the starting imidazole.



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Caption: General experimental workflow for the synthesis of [HDMIM]Cl.

Detailed Experimental Protocol

This protocol is an authoritative procedure adapted from established methods for imidazolium salt synthesis.^{[4][6][7]}

Materials:

- 1,2-Dimethylimidazole (1.0 eq)
- 1-Chlorohexane (1.1 eq)
- Anhydrous Toluene or Ethyl Acetate
- Two-necked round-bottom flask, condenser, magnetic stirrer, heating mantle, Schlenk line.

Procedure:

- **System Preparation:** All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). This is critical because residual moisture can react with starting materials and affect the purity of the final product.
- **Reactant Charging:** Charge the round-bottom flask with 1,2-dimethylimidazole (1.0 eq). While the reaction can be run neat, using a non-polar solvent like toluene can aid in temperature control and subsequent purification.

- Alkylation: Add 1-chlorohexane (1.1 eq) dropwise to the stirred imidazole at room temperature. A slight excess of the alkylating agent ensures the complete conversion of the limiting imidazole precursor.
- Reaction: After the addition is complete, slowly heat the reaction mixture to 70-80°C and maintain for 24-72 hours.
 - Expert Insight: Using moderate heat over a longer period is preferable to high temperatures for a shorter time. Higher temperatures can lead to thermal degradation and discoloration of the product, complicating purification.[4] The reaction progress can be monitored by taking small aliquots and analyzing via ^1H NMR to observe the disappearance of starting material signals.
- Isolation and Purification: Cool the mixture to room temperature. The ionic liquid product, being immiscible with non-polar solvents, will often form a second, denser layer.
 - Remove the upper solvent/unreacted starting material layer via cannula transfer.
 - Wash the crude ionic liquid product by adding anhydrous ethyl acetate or toluene, stirring vigorously for 1-2 hours, allowing the layers to separate, and removing the top layer. Repeat this washing step 2-3 times. This step is crucial for removing residual non-polar starting materials.
- Drying (Self-Validation System): Place the washed product under high vacuum at 50-60°C for several hours to remove all volatile residues. The final product should be a viscous liquid or a waxy solid.[8] The identity and purity must be confirmed by spectroscopic analysis (e.g., ^1H NMR) as described in Section 1.1. The absence of signals from 1,2-dimethylimidazole and 1-chlorohexane validates the purity.

Physicochemical Properties

The physical properties of [HDMIM]Cl dictate its suitability for various applications, from its behavior as a solvent to its performance as an electrolyte.

Table 2: Key Physicochemical Properties of **1-Hexyl-2,3-dimethylimidazolium chloride**.

Property	Value	Source / Comment
Appearance	White to light yellow solid or viscous liquid	[8]
Melting Point (T_m)	62 °C	[9][10]
Density (ρ)	0.766 g/cm ³ (at 25 °C)	[8] (Note: This value is unusually low for an IL and should be used with caution).

| Thermal Stability (Tonset) | Data not available for the chloride salt. However, the related nitrate salt, [HDMIM][NO₃], has a decomposition onset of ~300°C.[11] | Thermal stability is highly dependent on the anion, but trends in the cation series are informative.[12] |

Thermal Stability Insights

While direct thermogravimetric analysis (TGA) data for [HDMIM]Cl is not published, valuable insights can be drawn from systematic studies on related compounds. A study on 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids demonstrated that thermal stability decreases as the length of the N1-alkyl chain increases (Ethyl > Butyl > Hexyl > Octyl).[11] This trend is attributed to the relative ease of fragmentation of longer alkyl chains. Although the chloride anion will result in a different absolute decomposition temperature compared to nitrate, this underlying trend related to the cation structure is expected to hold. Generally, imidazolium chlorides exhibit moderate thermal stability.[13]

Applications and Mechanistic Insights

The unique structure of [HDMIM]Cl makes it a compound of interest for specialized applications where chemical stability is paramount.

Electrochemical Energy Storage

[HDMIM]Cl has been identified as a component for high-performance electrolytes in battery research.[10] Ionic liquids are attractive for this application due to their negligible vapor pressure (enhancing safety), wide electrochemical windows, and high ionic conductivity. The role of [HDMIM]Cl is to act as the ion-conducting medium, facilitating the transport of charge

between the anode and cathode. Its enhanced thermal and chemical stability can contribute to longer cycle life and improved safety of energy storage devices.

Base-Stable Catalysis and Synthesis

The most significant advantage of the 2,3-dimethylimidazolium scaffold is its robustness in basic conditions. Many catalytic reactions, such as Heck or Suzuki couplings, employ basic reagents that can degrade common 1,3-dialkylimidazolium ionic liquids by abstracting the C2 proton. By eliminating this degradation pathway, [HDMIM]Cl can serve as a more durable solvent or catalyst support for a broader range of chemical transformations, particularly those requiring elevated temperatures and basic environments.

Safety and Handling

As with all chemical reagents, proper laboratory safety protocols must be followed when handling **1-Hexyl-2,3-dimethylimidazolium chloride**.

- Hazard Identification: The compound is classified with the following hazard statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[\[1\]](#)
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container under an inert atmosphere (if possible) in a cool, dry place away from moisture.[\[10\]](#)

Conclusion

1-Hexyl-2,3-dimethylimidazolium chloride is a structurally distinct ionic liquid whose primary advantage lies in its enhanced chemical stability conferred by methylation at the C2 position. This feature makes it a superior choice over traditional imidazolium salts for applications in

basic media, such as in organic synthesis and catalysis. Its favorable properties as an electrolyte component also position it as a material of interest for advanced energy storage systems. This guide has provided a foundational understanding of its structure, a reliable protocol for its synthesis, and an overview of its properties and applications, equipping researchers with the necessary knowledge for its effective utilization.

References

- Otto Chemie Pvt. Ltd. (n.d.). 1-Hexyl-2,3-dimethyl imidazolium chloride, 98% | 455270-59-4.
- Google Patents. (2012). CN102796047A - Method for preparing 1,2-dimethylimidazole.
- Google Patents. (2016). CN106045912A - Preparation method for 1,2-dimethylimidazole.
- LookChem. (n.d.). Cas 455270-59-4, **1-HEXYL-2,3-DIMETHYLMIDAZOLIUM CHLORIDE**.
- MDPI. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. *Materials*, 14(21), 6529.
- Equipped. (n.d.). 1,2-Dimethylimidazole For Synthesis.
- MDPI. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. *Molecules*, 27(15), 4930.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- ResearchGate. (2004). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. *Journal of Thermal Analysis and Calorimetry*, 77, 195-207.
- MDPI. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. *Molecules*, 26(11), 3290.
- Chemsrvc. (n.d.). **1-Hexyl-2,3-Dimethylimidazolium Chloride** | CAS#:455270-59-4.
- CD BioSustainable-Green Chemistry. (n.d.). **1-Hexyl-2,3-dimethylimidazolium chloride**.
- ResearchGate. (2005). Thermophysical Property of Imidazolium-Based Ionic Liquids. *Journal of Chemical & Engineering Data*, 50(2), 397-403.
- The Royal Society of Chemistry. (2006). Supplementary NMR data.
- ResearchGate. (2010). ¹³C NMR spectra of 1-hexyl-3-methylimidazolium....
- ResearchGate. (2016). Imidazole alkylation by chlorobutane?.

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Sources

- 1. Cas 455270-59-4,1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM CHLORIDE | lookchem [lookchem.com]
- 2. 1-Hexyl-2,3-Dimethylimidazolium Chloride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsr.com [chemsrc.com]
- 3. 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM CHLORIDE | 455270-59-4 [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Hexyl-2,3-dimethyl imidazolium chloride, 98% | 455270-59-4 | www.ottokemi.com [ottokemi.com]
- 9. 1-Hexyl-2,3-Dimethylimidazolium Chloride | CAS#:455270-59-4 | Chemsr.com [chemsrc.com]
- 10. 1-Hexyl-2,3-dimethylimidazolium chloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 11. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
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